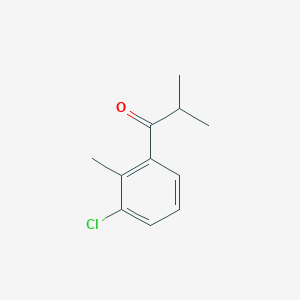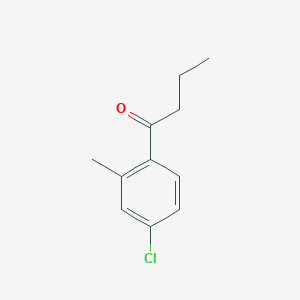
(4-Methyl-3-phenylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-phenylphenyl)methanamine: is a complex organic compound characterized by a phenyl group attached to a methanamine moiety, with a methyl group at the 4th position of the phenyl ring. This compound is part of the broader class of phenylamine derivatives, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The synthesis can start with the bromination of (4-methylphenyl)benzene to form 4-bromo-3-phenyltoluene, followed by amination using ammonia or an amine source under high pressure and temperature.
Reductive Amination: Another method involves the reductive amination of 4-methyl-3-phenylbenzaldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Batch Processing: Large-scale production often employs batch reactors where the compound is synthesized in controlled batches to ensure consistency and quality.
Continuous Flow Chemistry: Some industrial setups use continuous flow reactors to streamline the synthesis process, reducing reaction times and improving yield.
Analyse Des Réactions Chimiques
(4-Methyl-3-phenylphenyl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, and alkyl halides.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Reduced amines.
Substitution Products: Halogenated phenyl compounds, nitrophenyl compounds.
Applications De Recherche Scientifique
(4-Methyl-3-phenylphenyl)methanamine: has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various phenylamine derivatives, which are used in organic synthesis and material science.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-Methyl-3-phenylphenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
(4-Methyl-3-phenylphenyl)methanamine: is compared with other similar phenylamine derivatives:
Similar Compounds: Phenylamine, 4-methylphenylamine, 3-phenylphenylamine.
Uniqueness: Its unique structural features, such as the presence of the methyl group at the 4th position, contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(4-methyl-3-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSOBPWXWQGXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B7848201.png)





